CID 11579186
Description
No chemical data for CID 11579186 is available in the provided evidence. The identifier appears exclusively in as a financial statistic (cumulative investment value: 115,791,86万元) in a 2012 Huanggang Statistical Yearbook report.
Properties
IUPAC Name |
2-hydroxy-1-methyl-2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWXHNXGXZJPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of CID 11579186 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
CID 11579186 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 11579186 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 11579186 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, other PubChem CIDs mentioned in the evidence (e.g., CID 101283546, CID 5469634, CID 72326) are associated with compounds such as oscillatoxin derivatives, betulin, and synthetic cannabinoids. For example:
The absence of chemical or structural details precludes analysis of functional groups, bioactivity, or synthesis pathways relative to analogous compounds.
Critical Analysis of Evidence
- Financial Misinterpretation : The identifier "11579186" in is unrelated to chemistry, highlighting the need for cross-verification of identifiers across disciplines .
- Methodological Gaps : Guidelines in emphasize rigorous compound characterization (e.g., IUPAC naming, spectral data), which are absent for CID 11579186 .
Recommendations for Further Research
To address this gap, the following steps are advised:
Consult Specialized Databases : Cross-reference with PubChem, ChemSpider, or Reaxys for structural and bioactivity data.
Review Recent Literature : Use platforms like SciFinder or PubMed to identify peer-reviewed studies on CID 11579184.
Biological Activity
CID 11579186, also known as 1-Methyl-2-azaadamantane-N-oxyl (1-Me-AZADO), is a nitroxyl radical with significant biological activity, particularly in the context of biochemical reactions and enzyme interactions. This compound has garnered attention for its unique properties and potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and cellular biology.
The primary mechanism of action for this compound involves its interaction with biomolecules, particularly enzymes. It can inhibit alcohol dehydrogenase by binding to its active site, thus preventing the enzyme from catalyzing its substrate. Additionally, it facilitates the oxidation of alcohols to carbonyl compounds through a process known as hydrogen atom abstraction.
Key Biochemical Pathways
- Oxidation of Alcohols : this compound enhances the catalytic activity of various enzymes involved in the oxidation process, leading to efficient conversion of alcohols into carbonyl compounds.
- Modulation of Oxidative Stress : The compound has been shown to influence cellular oxidative stress responses by enhancing the activity of antioxidant enzymes, which may alter gene expression profiles related to oxidative stress and metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits alcohol dehydrogenase by binding to its active site |
| Catalytic Activity Enhancement | Enhances oxidation reactions involving alcohols |
| Antioxidant Modulation | Modulates cellular oxidative stress responses |
| Gene Expression Influence | Alters expression profiles related to oxidative stress and metabolism |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Alcohol Dehydrogenase Inhibition :
- Researchers demonstrated that this compound effectively inhibits alcohol dehydrogenase activity, leading to decreased conversion rates of ethanol to acetaldehyde in vitro. This finding suggests potential applications in managing alcohol metabolism in clinical settings.
-
Oxidative Stress Response Modulation :
- In cellular models, this compound was found to enhance the activity of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes. This modulation resulted in reduced oxidative damage under stress conditions, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
-
Impact on Cellular Metabolism :
- A study highlighted that treatment with this compound altered metabolic pathways in liver cells, promoting a shift towards increased fatty acid oxidation while reducing lipogenesis. This effect may have implications for metabolic disorders such as fatty liver disease.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 11579186?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific biological targets or systems affected by CID 11579185.
- Intervention: Molecular interactions or dosage ranges.
- Comparison: Existing compounds with similar mechanisms.
- Outcome: Efficacy metrics (e.g., binding affinity, cytotoxicity).
- Ensure questions are testable, avoid ambiguity, and align with gaps in existing literature .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer :
- Primary Sources : Prioritize peer-reviewed journals using databases like PubMed or SciFinder.
- Secondary Sources : Use systematic reviews to identify trends in this compound’s applications (e.g., catalytic properties, pharmacokinetics).
- Gap Analysis : Create a matrix comparing study objectives, methodologies, and contradictory findings (e.g., conflicting toxicity results) .
Q. How to design experiments to validate this compound’s mechanism of action?
- Methodological Answer :
- Variables : Define independent (e.g., concentration) and dependent variables (e.g., enzyme inhibition rates).
- Controls : Include positive/negative controls (e.g., known inhibitors or solvents).
- Replicability : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference standardized guidelines from journals like Biochemistry (Moscow) for experimental clarity .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound’s bioactivity?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers or confounding variables.
- Methodological Audit : Compare experimental conditions (e.g., pH, temperature) across studies. For example, discrepancies in IC50 values may arise from assay variations (fluorescence vs. radiometric assays) .
- Triangulation : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography alongside molecular dynamics simulations) .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis routes, including purification methods (e.g., HPLC gradients) and characterization data (NMR, HRMS).
- Open Data : Share raw spectra and crystallographic data in repositories like Zenodo or ChemRxiv.
- Peer Review : Pre-register synthetic workflows on platforms like OSF to invite pre-publication feedback .
Q. How to analyze multi-omics data for this compound’s systemic effects?
- Methodological Answer :
- Integration Tools : Use platforms like Cytoscape for network pharmacology or MetaboAnalyst for metabolomic-pathway mapping.
- Statistical Rigor : Apply false-discovery-rate corrections (e.g., Benjamini-Hochberg) to reduce type I errors in high-throughput datasets.
- Validation : Confirm computational predictions with in vitro assays (e.g., CRISPR-Cas9 knockouts to test gene targets) .
Methodology-Specific Guidance
Q. How to ethically source and validate biological samples for this compound studies?
- Methodological Answer :
- Ethical Compliance : Obtain IRB approval for human-derived samples; document informed consent protocols.
- Sample Characterization : Use STR profiling for cell lines and LC-MS for serum/plasma quality control.
- Data Transparency : Disclose sample origins and handling in supplementary materials per Beilstein Journal guidelines .
Q. What computational methods are robust for predicting this compound’s off-target interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible side-chain algorithms to account for protein conformational changes.
- Machine Learning : Train models on ChEMBL datasets to predict ADMET properties.
- Validation : Compare predictions with experimental SPR (Surface Plasmon Resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
